N-[2-(1-CYCLOHEXENYL)ETHYL]-1-CYCLOPENTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-CYCLOHEXENYL)ETHYL]-1-CYCLOPENTANECARBOXAMIDE is an organic compound with a complex structure that includes both cyclohexene and cyclopentane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-1-CYCLOPENTANECARBOXAMIDE typically involves the reaction of 2-(1-Cyclohexenyl)ethylamine with cyclopentanecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The process may involve steps such as:
Formation of the amine intermediate: This can be achieved by reacting 1-cyclohexene with ethylamine under acidic conditions.
Amide bond formation: The amine intermediate is then reacted with cyclopentanecarboxylic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-CYCLOHEXENYL)ETHYL]-1-CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids[][4].
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDCI, DCC (Dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(1-CYCLOHEXENYL)ETHYL]-1-CYCLOPENTANECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1-CYCLOHEXENYL)ETHYL]-1-CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: A related compound with similar structural features but different functional groups.
Cyclopentanecarboxylic acid: Another related compound that shares the cyclopentane ring structure.
Uniqueness
N-[2-(1-CYCLOHEXENYL)ETHYL]-1-CYCLOPENTANECARBOXAMIDE is unique due to its combination of cyclohexene and cyclopentane rings, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c16-14(13-8-4-5-9-13)15-11-10-12-6-2-1-3-7-12/h6,13H,1-5,7-11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDXDZXPIHXDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.